
Talatisamine
Overview
Description
Talatisamine is a delphinine type alkaloid extracted from Aconitum talassicum . It is a newly identified K+ channel blocker with hypotensive and antiarrhythmic activities .
Synthesis Analysis
The total synthesis of this compound has been achieved using a fragment coupling strategy . Key to this approach is a 1,2-addition/semipinacol rearrangement sequence which efficiently joins two complex fragments and sets an all-carbon quaternary center .Molecular Structure Analysis
This compound has an intricately fused 6/7/5/6/6/5-membered hexacyclic structure (ABCDEF-ring) which possesses one nitrogen functionality, five oxygen functionalities, and 12 contiguously aligned stereocenters .Chemical Reactions Analysis
The total synthesis of this compound involves several key reactions. These include a radical-based strategy involving the generation of a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism . Additionally, a skeletal rearrangement strategy is used, involving oxidative dearomatization, followed by a Diels-Alder reaction .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 421.57 . Its chemical formula is C24H39NO5 .Scientific Research Applications
Pharmacokinetics and Bioavailability
- Quantitative Determination and Pharmacokinetics in Mice: A study by (Chen, Yijie, Wang, & Zhou, 2019) developed a method for quantifying talatisamine in mouse plasma, revealing its pharmacokinetics and bioavailability. This research is crucial for understanding how this compound behaves in the body, which is important for potential therapeutic uses.
Chemical Synthesis
- Synthesis of this compound Structure: Research by (Minagawa, Kamakura, Hagiwara, & Inoue, 2020) and (Kamakura, Todoroki, Urabe, Hagiwara, & Inoue, 2020) focused on constructing the complex hexacyclic structure of this compound. This synthesis is significant for exploring the compound's potential pharmaceutical applications.
Neurological Applications
- Blocker for Delayed Rectifier K+ Channels: A study by (Song, Liu, Jiang, Yue, Hu, & Chen, 2008) discovered this compound as a specific blocker for delayed rectifier K+ channels in rat hippocampal neurons. This finding suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects: Further research by (Wang, Song, Hou, Yu, & Chen, 2012) explored the neuroprotective effects of this compound against beta-amyloid-induced neurotoxicity, which is relevant for Alzheimer's disease treatment.
Cardiac Applications
- Cardiotonic Activities: (Huang, Lv, Wang, Ye, Lu, Chen, Xie, Gao, & Zhou, 2022) studied the metabolite profiling of this compound in rat heart tissue and its cardiotonic activities, highlighting its potential in treating heart conditions.
Plant Alkaloid Dynamics
- Accumulation in Aconitum talassicum: (Eshmatov, Sultankhodzhaev, & Nigmatullaev, 2011) researched the accumulation dynamics of this compound in the medicinal plant Aconitum talassicum, which is important for understanding its natural production.
Toxicity Studies
- Toxic Substances in Traditional Medicine: (Zhou, Zhang, Hou, Xie, Wang, Yang, Xu, & Li, 2016) investigated the relationships between toxic substances and biomarkers in Radix Aconiti, including this compound, to better understand the toxic mechanisms of traditional Chinese medicines.
Cancer Research
- Anticancer Effects in Brain Tumor Models: Research by (Karaali & Karataş, 2020) investigated the potential anticancer effects of this compound on brain tumor models, which is a significant step towards developing new cancer treatments.
Mechanism of Action
Target of Action
Talatisamine primarily targets potassium (K+) channels . These channels play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the volume of cells .
Mode of Action
This compound exhibits K+ channel inhibitory activity . By blocking these channels, it can modulate the flow of K+ ions across the cell membrane, thereby affecting the electrical activity of the cell .
Biochemical Pathways
It’s known that many diterpenoid alkaloids selectively modulate various ion channels, thereby exerting a range of biological properties
Result of Action
This compound has been found to exhibit antiarrhythmic and neuroprotective activities . Its ability to inhibit K+ channels could potentially alter the excitability of neurons and cardiac cells, thereby contributing to these effects . .
Safety and Hazards
Future Directions
The complex architecture of Talatisamine continues to challenge the state-of-the-art in chemical synthesis . Future research may focus on developing more efficient strategies for its synthesis, as well as exploring its potential applications in the treatment of neurological and cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Talatisamine selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels in rat neurons This modulation of ion channels is a key aspect of its biochemical activity
Cellular Effects
This compound has been found to attenuate neurocytotoxicity induced by β-amyloid oligomers . In a study on human U-87 MG glioma cells, this compound exhibited cytotoxic effects at high doses and increased apoptosis compared to control .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ion channels. Specifically, it selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels . This blocking action is thought to be a key part of how this compound exerts its effects at the molecular level.
Metabolic Pathways
It’s known that this compound is a diterpenoid alkaloid, and these compounds generally arise via the ent-atisane cyclase pathway
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Talatisamine involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a benzylidene acetal, followed by a stereoselective reduction and subsequent oxidation to form the final product.", "Starting Materials": [ "4-methoxyphenylacetic acid", "benzaldehyde", "methyl vinyl ketone", "magnesium sulfate", "sodium sulfate", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "methanol", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetic acid and benzaldehyde in the presence of acetic acid to form the benzylidene acetal.", "Step 2: Stereoselective reduction of the benzylidene acetal using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: Oxidation of the alcohol to the ketone using hydrogen peroxide in the presence of sodium hydroxide and magnesium sulfate.", "Step 4: Protection of the ketone using methyl vinyl ketone in dichloromethane to form the corresponding enol ether.", "Step 5: Deprotection of the enol ether using acetic acid and sodium sulfate to form Talatisamine.", "Step 6: Purification of Talatisamine using column chromatography with a solvent mixture of ethyl acetate and hexanes." ] } | |
| 20501-56-8 | |
Molecular Formula |
C24H39NO5 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(1R,2R,3R,4S,5S,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21-,22+,23+,24+/m1/s1 |
InChI Key |
BDCURAWBZJMFIK-IBNAPJPSSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Talatisamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of talatisamine?
A1: this compound has a molecular formula of C24H37NO4 and a molecular weight of 403.56 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) (including EI-MS and FAB-MS) to elucidate the structure of this compound and its derivatives. [, , , , , , ]
Q3: Have any novel rearrangements been observed with this compound derivatives?
A3: Yes, studies have reported a novel rearrangement when treating this compound with HBr-HOAc, leading to the formation of unexpected 7,17-seco products along with the desired 8,14,16,18-tetraacetylthis compound. []
Q4: What are the known biological activities of this compound?
A4: Research suggests that this compound exhibits several biological activities, including:
- Cardiotonic Activity: Studies indicate that this compound and its metabolite, cammaconine, display cardiotonic effects, potentially by influencing cellular calcium influx. [] This suggests potential applications in treating heart failure.
- K+ Channel Inhibitory Activity: this compound has been shown to inhibit K+ channels, which are crucial for various physiological processes. [, ]
- Anti-arrhythmic Activity: this compound's K+ channel inhibition may contribute to its anti-arrhythmic properties. []
- Neuroprotective Activity: Some studies suggest that this compound may have neuroprotective effects. []
- Feeding Deterrent Activity: this compound acts as a feeding deterrent against certain insects like the red flour beetle (Tribolium castaneum). []
Q5: How does this compound interact with its targets to exert its biological effects?
A5: While the exact mechanisms of action are still under investigation, research suggests:
- Voltage-gated K+ channels: this compound may directly interact with voltage-gated K+ channels, leading to their inhibition. [, ] This inhibition can impact neuronal excitability and cardiac muscle contractility.
- Cellular Calcium Influx: this compound and its metabolites may influence calcium ion movement across cell membranes, particularly in cardiac myocytes, contributing to their cardiotonic effects. []
Q6: How do structural modifications of this compound affect its activity?
A6: SAR studies have revealed key structural features that influence this compound's activity:
- C-18 Hydroxyl Group: The presence of a hydroxyl group at the C-18 position appears crucial for cardiotonic activity. Compounds with this feature, like cammaconine and synthetic derivatives, show promising activity. []
- N-Methyl Group and C-16 Methoxy Group: The presence of an N-methyl group or a methoxy group at the C-16 position further enhances cardiotonic activity in compounds possessing the C-18 hydroxyl group. []
Q7: What is the significance of O-demethylation in this compound derivatives?
A7: O-demethylation of this compound and related alkaloids using reagents like HBr–glacial acetic acid can yield valuable derivatives with modified biological activities. [] This modification can alter the compound's interaction with its targets, potentially leading to enhanced or altered pharmacological profiles.
Q8: What is known about the absorption and distribution of this compound in the body?
A8: Research on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. Further studies are needed to fully understand its behavior in vivo.
Q9: What are the potential toxic effects of this compound?
A9: this compound, like many diterpenoid alkaloids from Aconitum species, is known to have potential toxicity. It is essential to note that this Q&A section does not provide medical advice, and readers should consult relevant resources for safety information.
Q10: What analytical methods are used to detect and quantify this compound?
A10: Several techniques are employed for the analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS), is widely used for separating, identifying, and quantifying this compound in plant materials and biological samples. [, ]
- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for initial identification and separation of this compound. []
- Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution technique allows for comprehensive metabolite profiling of this compound in biological samples. [, ]
Q11: What are the challenges in the quality control of this compound-containing plant materials?
A11: Quality control of Aconitum species, including those containing this compound, is crucial due to the potential toxicity of these plants. Challenges include:
Q12: What are the potential future applications of this compound?
A12: While this compound's toxicity warrants careful investigation, its diverse biological activities make it a promising candidate for further research, particularly in the development of:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


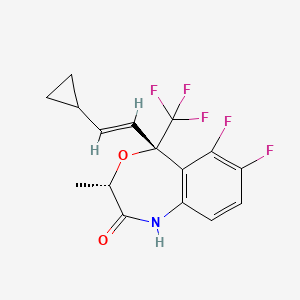
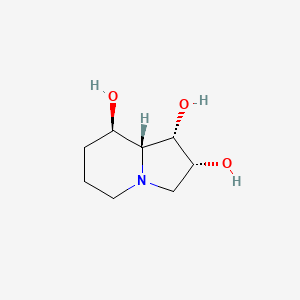
![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)
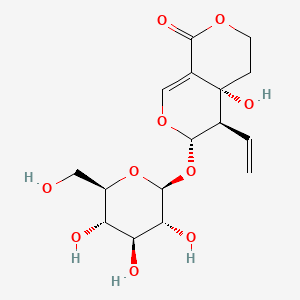

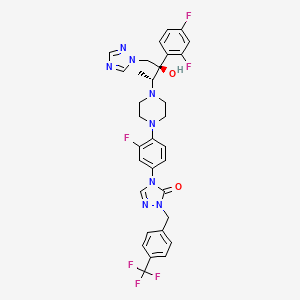
![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)


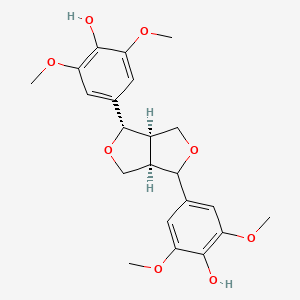

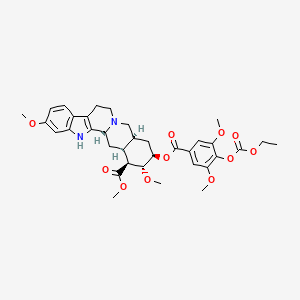
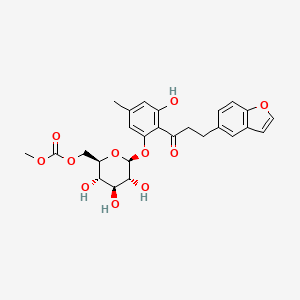
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
